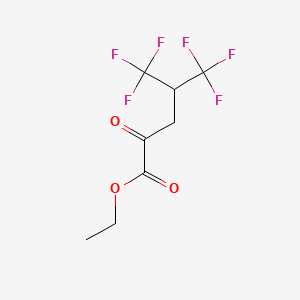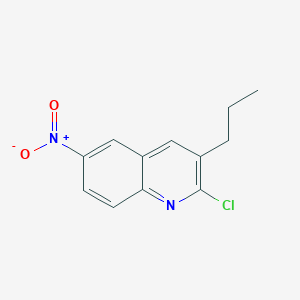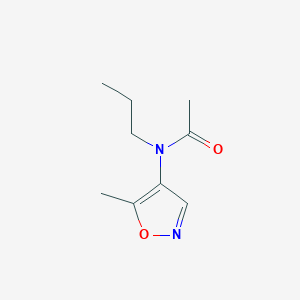
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- is a peptide compound composed of five amino acids: L-cysteine, L-cysteinyl, L-histidyl, L-alanyl, and L-valyl
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides like L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- often employs automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
科学研究应用
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including antioxidant properties and drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- involves its interaction with various molecular targets:
Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species, protecting cells from oxidative damage.
Protein Interactions: The peptide can interact with proteins, influencing their structure and function.
Cell Signaling: The compound may participate in signaling pathways by modifying proteins through disulfide bond formation.
相似化合物的比较
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
L-Cystine: The oxidized dimer form of L-cysteine, involved in protein structure stabilization.
Uniqueness
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in various biochemical reactions makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
202527-94-4 |
|---|---|
分子式 |
C20H33N7O6S2 |
分子量 |
531.7 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C20H33N7O6S2/c1-9(2)15(19(31)26-14(7-35)20(32)33)27-16(28)10(3)24-18(30)13(4-11-5-22-8-23-11)25-17(29)12(21)6-34/h5,8-10,12-15,34-35H,4,6-7,21H2,1-3H3,(H,22,23)(H,24,30)(H,25,29)(H,26,31)(H,27,28)(H,32,33)/t10-,12-,13-,14-,15-/m0/s1 |
InChI 键 |
FSZRTPUFEBKWGL-PSWFKFNGSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)N |
规范 SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)


![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 2-[3-phenyl-1-(2-phenylethenyl)-2-propen-1-ylidene]hydrazide](/img/structure/B12575718.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)

